4-Bromo-2-nitro-1-(m-tolyloxy)benzene
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Overview
Description
4-Bromo-2-nitro-1-(m-tolyloxy)benzene is an aromatic compound with the molecular formula C13H10BrNO3 It is characterized by the presence of a bromine atom, a nitro group, and a tolyloxy group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-nitro-1-(m-tolyloxy)benzene typically involves multiple steps. One common method includes the nitration of 4-bromo-1-(m-tolyloxy)benzene, followed by purification processes to isolate the desired product. The nitration reaction is usually carried out using a mixture of concentrated nitric acid and sulfuric acid at controlled temperatures to ensure the selective introduction of the nitro group .
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, are common in industrial settings to achieve high-quality products .
Chemical Reactions Analysis
Types of Reactions
4-Bromo-2-nitro-1-(m-tolyloxy)benzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the tolyloxy group, to form corresponding quinones or other oxidized derivatives.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas or sodium borohydride (NaBH4).
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Major Products
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Reduction: Formation of 4-bromo-2-amino-1-(m-tolyloxy)benzene.
Oxidation: Formation of oxidized products such as quinones.
Scientific Research Applications
4-Bromo-2-nitro-1-(m-tolyloxy)benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Bromo-2-nitro-1-(m-tolyloxy)benzene involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the bromine atom can undergo substitution reactions. These interactions can affect various biochemical pathways and molecular targets, leading to diverse effects depending on the context of its use .
Comparison with Similar Compounds
Similar Compounds
1-Bromo-4-nitrobenzene: Similar structure but lacks the tolyloxy group.
4-Bromo-2-nitrotoluene: Similar structure but lacks the tolyloxy group.
4-Bromo-1-(m-tolyloxy)benzene: Similar structure but lacks the nitro group.
Uniqueness
The combination of these functional groups allows for a broader range of chemical transformations and interactions, making it a valuable compound in various research and industrial contexts .
Properties
Molecular Formula |
C13H10BrNO3 |
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Molecular Weight |
308.13 g/mol |
IUPAC Name |
4-bromo-1-(3-methylphenoxy)-2-nitrobenzene |
InChI |
InChI=1S/C13H10BrNO3/c1-9-3-2-4-11(7-9)18-13-6-5-10(14)8-12(13)15(16)17/h2-8H,1H3 |
InChI Key |
CSLNFETYRCCHDX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)OC2=C(C=C(C=C2)Br)[N+](=O)[O-] |
Origin of Product |
United States |
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